4-(2-Methoxynaphthalen-1-YL)benzoic acid
Description
Contextualization within Benzoic Acid and Naphthalene (B1677914) Derivatives Research
Benzoic acid and its derivatives are a well-established class of compounds with a long history of application in various fields, including as food preservatives, precursors in chemical synthesis, and as building blocks for pharmaceuticals. Similarly, naphthalene, a polycyclic aromatic hydrocarbon, and its derivatives are extensively studied for their unique electronic and photophysical properties, finding use in the synthesis of dyes, resins, and bioactive molecules.
The compound 4-(2-Methoxynaphthalen-1-YL)benzoic acid can be contextualized as a hybrid molecule that potentially synergizes the properties of both its parent scaffolds. The carboxylic acid group of the benzoic acid moiety offers a handle for further chemical modifications and can influence the molecule's solubility and biological interactions. The methoxynaphthalene component, with its extended aromatic system, is expected to impart distinct photophysical characteristics and steric bulk, which can be crucial for its interaction with biological targets or for its application in materials science.
Significance of Aryl-Naphthalene Scaffolds in Modern Organic Chemistry Research
The aryl-naphthalene scaffold, of which this compound is a prime example, is of considerable significance in contemporary organic chemistry. This structural motif is found in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities. The rigid, planar nature of the naphthalene ring system, combined with the conformational flexibility of the aryl substituent, allows for the precise positioning of functional groups in three-dimensional space.
This architectural feature is particularly valuable in medicinal chemistry, where the specific orientation of a molecule is often critical for its binding to a biological receptor. The aryl-naphthalene framework serves as a versatile template for the design of new therapeutic agents. Researchers have explored derivatives of this scaffold for their potential as anticancer, anti-inflammatory, and antiviral agents.
Overview of Academic Research Trajectories for this compound
While dedicated research solely focused on this compound is still in its nascent stages, the academic trajectory can be inferred from studies on analogous compounds. The primary research thrusts for molecules with similar structures typically involve:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to access the core structure and its derivatives is a fundamental area of investigation. This is often followed by detailed characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to unequivocally determine the molecular structure and stereochemistry.
Medicinal Chemistry Exploration: A significant portion of research on aryl-naphthalene derivatives is directed towards the discovery of new drug candidates. This involves the synthesis of a library of related compounds and their evaluation in various biological assays to identify potential therapeutic applications. For instance, a study on naphthyl-substituted pyrazole-derived hydrazones has reported potent growth inhibitors of drug-resistant bacteria. researchgate.net
Materials Science Applications: The photophysical properties endowed by the naphthalene moiety make these compounds attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors.
Below is a table summarizing the basic properties of this compound:
| Property | Value |
| CAS Number | 473264-23-2 |
| Molecular Formula | C18H14O3 |
| Molecular Weight | 278.31 g/mol |
Research Gaps and Future Perspectives on this compound Investigations
The current body of literature reveals several research gaps concerning this compound. There is a clear need for more focused studies on its synthesis, detailed spectroscopic and crystallographic characterization, and a systematic evaluation of its biological activities and material properties.
Future research in this area could be directed towards several promising avenues:
Development of Novel Synthetic Methodologies: Exploring new synthetic strategies, potentially utilizing transition-metal catalysis, could lead to more efficient and environmentally friendly routes to this compound and its derivatives.
In-depth Photophysical Studies: A thorough investigation of the absorption and emission properties of this compound could uncover its potential for use in optoelectronic devices or as a fluorescent marker.
Computational Modeling: Theoretical studies could provide valuable insights into the electronic structure, conformational preferences, and potential biological interactions of the molecule, guiding future experimental work.
Biological Screening: A comprehensive screening of this compound and its derivatives against a panel of biological targets could lead to the identification of novel therapeutic leads.
Properties
IUPAC Name |
4-(2-methoxynaphthalen-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-16-11-10-12-4-2-3-5-15(12)17(16)13-6-8-14(9-7-13)18(19)20/h2-11H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXUGWBMPWCUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699122 | |
| Record name | 4-(2-Methoxynaphthalen-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473264-23-2 | |
| Record name | 4-(2-Methoxynaphthalen-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 2 Methoxynaphthalen 1 Yl Benzoic Acid
Retrosynthetic Analysis of the 4-(2-Methoxynaphthalen-1-YL)benzoic acid Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to the reverse of known chemical reactions. researchgate.netleah4sci.com The primary structural feature of this compound is the carbon-carbon single bond connecting the naphthalene (B1677914) and benzoic acid rings. This aryl-aryl bond is an ideal candidate for disconnection.
The disconnection of this C-C bond leads to two primary retrosynthetic pathways, each suggesting a different set of precursor molecules (synthons) and, consequently, different forward synthetic strategies.
Pathway A: This pathway involves disconnecting the bond to place a positive charge (or its synthetic equivalent, typically a halide or triflate) on the naphthalene ring and a negative charge (or its synthetic equivalent, such as an organoboron or organozinc species) on the benzoic acid ring.
Pathway B: Conversely, this pathway places the negative charge equivalent on the naphthalene moiety and the positive charge equivalent on the benzoic acid ring.
These two pathways naturally lead to the consideration of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming aryl-aryl bonds. nih.gov The choice between Pathway A and B often depends on the commercial availability, stability, and reactivity of the required precursors.
Development of Novel Synthetic Pathways for this compound
Building upon the retrosynthetic analysis, modern synthetic chemistry offers a robust toolkit for forging the aryl-aryl bond in the target molecule. Transition-metal catalysis, particularly with palladium, has revolutionized this area of synthesis.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C bonds between sp²-hybridized carbon atoms. wikipedia.org Reactions like the Suzuki-Miyaura and Negishi couplings are celebrated for their broad substrate scope, high functional group tolerance, and generally mild reaction conditions. nih.govwikipedia.org
The Suzuki-Miyaura coupling reaction is a versatile method that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organohalide or triflate, catalyzed by a palladium(0) complex. nih.govmdpi.com For the synthesis of this compound, two specific approaches can be envisioned based on the retrosynthetic pathways.
Approach 1: Coupling of (2-methoxynaphthalen-1-yl)boronic acid with a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid).
Approach 2: Coupling of 1-halo-2-methoxynaphthalene (e.g., 1-bromo-2-methoxynaphthalene) with 4-carboxyphenylboronic acid.
The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand to stabilize the catalyst and facilitate the reaction steps, and a base to activate the organoboron species. beilstein-journals.org
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Role in Reaction |
|---|---|---|
| Aryl Halide | 1-Bromo-2-methoxynaphthalene (B48351) | Electrophilic coupling partner |
| Organoboron Reagent | 4-Carboxyphenylboronic acid | Nucleophilic coupling partner |
| Palladium Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst for C-C bond formation mdpi.com |
| Ligand | S-Phos | Stabilizes Pd(0) and facilitates oxidative addition/reductive elimination beilstein-journals.org |
| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Activates the boronic acid for transmetalation mdpi.combeilstein-journals.org |
| Solvent | Toluene or Tetrahydrofuran (THF)/Water mixture | Solubilizes reactants and facilitates reaction mdpi.combeilstein-journals.org |
| Temperature | 50-100 °C | Provides activation energy for the reaction |
The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high reactivity and functional group tolerance. researchgate.net Similar to the Suzuki coupling, two primary routes exist for synthesizing the target molecule.
Approach 1: Coupling of a 1-(organozinc)-2-methoxynaphthalene species with a 4-halobenzoic acid derivative.
Approach 2: Coupling of a 4-(organozinc)benzoic acid derivative with 1-halo-2-methoxynaphthalene.
The organozinc reagents are typically prepared from the corresponding organohalide via oxidative addition of zinc metal or by transmetalation from an organolithium or Grignard reagent. units.it
Table 2: Representative Reaction Conditions for Negishi Coupling
| Component | Example Reagent/Condition | Role in Reaction |
|---|---|---|
| Aryl Halide | 4-Bromobenzoic acid methyl ester | Electrophilic coupling partner |
| Organozinc Reagent | (2-Methoxynaphthalen-1-yl)zinc chloride | Nucleophilic coupling partner |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst for C-C bond formation units.it |
| Solvent | Tetrahydrofuran (THF) | Common solvent for organometallic reactions |
| Temperature | Room Temperature to 65 °C | Typically mild conditions are sufficient |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds from the reaction of an amine with an aryl halide or triflate. wikipedia.orgacsgcipr.org While it does not directly form the aryl-aryl bond required for this compound, it is a fundamentally important analogous reaction within the family of palladium-catalyzed cross-couplings. It highlights the power of these catalytic systems to form bonds between aryl carbons and heteroatoms.
The catalytic cycle and the types of ligands (e.g., sterically hindered biaryl phosphines) used are very similar to those employed in C-C coupling reactions. libretexts.org This methodology is the premier choice for synthesizing aryl amines, which are prevalent in pharmaceuticals and electronic materials. wikipedia.org Furthermore, variations of the Buchwald-Hartwig reaction conditions have been developed to form aryl ethers (C-O bonds) and aryl thioethers (C-S bonds), demonstrating the broad utility of these palladium-based catalytic systems for constructing a wide range of structures related to the target molecule's biaryl core. wikipedia.org For instance, a related structure like N-methyl-4-(2-methoxynaphthalen-1-yl)aniline could be synthesized by first creating the biaryl core and then performing a Buchwald-Hartwig amination on a halogenated version of that core, or by coupling an aniline (B41778) derivative directly if the appropriate precursors are available.
Functional group interconversion (FGI) is a critical strategy in multi-step synthesis. researchgate.net In the context of synthesizing this compound, FGI can be employed to enhance the compatibility of functional groups with the reaction conditions or to utilize more accessible starting materials.
A common strategy is to perform the cross-coupling reaction using a precursor to the carboxylic acid, such as an ester or a nitrile. For example, a Suzuki-Miyaura coupling could be performed between 1-bromo-2-methoxynaphthalene and methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. The resulting product, methyl 4-(2-methoxynaphthalen-1-yl)benzoate, can then be readily hydrolyzed to the final carboxylic acid product under acidic or basic conditions.
This approach offers several advantages:
Improved Solubility: Ester derivatives often have better solubility in the organic solvents used for cross-coupling reactions compared to the corresponding carboxylic acids.
Compatibility: The free carboxylic acid group can sometimes interfere with the catalyst or base in the reaction mixture. Protecting it as an ester mitigates these potential side reactions.
Precursor Availability: Boronic esters of benzoic acid esters are common and stable reagents in organic synthesis. For instance, methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a known reagent used in related nickel-catalyzed couplings. orgsyn.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of greener solvents, alternative energy sources, and biocatalysis.
The choice of solvent is a fundamental aspect of green synthesis. Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. The substitution of these with greener alternatives such as water, supercritical fluids like CO2, or biodegradable solvents is a primary consideration. nih.gov For the Suzuki-Miyaura coupling, a common method for synthesizing biaryl compounds, water-soluble ligands and catalyst systems have been developed to enable the reaction to be performed in aqueous media. organic-chemistry.org Another approach is the use of mechanochemistry, such as ball-milling, which can significantly reduce or eliminate the need for solvents altogether. beilstein-journals.org Liquid-assisted grinding (LAG) is a mechanochemical technique that has been successfully applied to Suzuki-Miyaura coupling reactions. beilstein-journals.org
Energy efficiency is another core principle of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions by creating localized high-pressure and high-temperature zones. nih.gov
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical catalysis. chemrxiv.org Enzymes, such as cytochrome P450, can catalyze oxidative cross-coupling reactions to form biaryl bonds. chemrxiv.org While not yet specifically reported for this compound, the development of engineered enzymes for selective C-C bond formation represents a promising future direction for the green synthesis of this and other biaryl compounds. chemrxiv.orgchemrxiv.org
The following table summarizes some green chemistry approaches applicable to the synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Safer Solvents | Use of water, supercritical CO2, or biodegradable solvents in cross-coupling reactions. | Reduced toxicity and environmental pollution. |
| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis. | Faster reaction times, higher yields, and lower energy consumption. |
| Catalysis | Use of earth-abundant metal catalysts (e.g., nickel, copper) or biocatalysts (e.g., engineered enzymes). | Reduced reliance on precious metals, high selectivity, and milder reaction conditions. |
| Waste Prevention | Solvent-free synthesis using mechanochemistry (ball-milling, LAG). | Elimination of solvent waste and simplified purification. |
Mechanistic Investigations of Key Reaction Steps in this compound Synthesis
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions, improving yields, and controlling selectivity. The Suzuki-Miyaura coupling is a likely method for its synthesis, and its mechanism has been extensively studied.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a bromo- or iodo-substituted naphthalene derivative) to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent (e.g., a benzoic acid derivative with a boronic acid or ester group) is activated by a base, and the aryl group is transferred from the boron atom to the palladium center.
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
The kinetics of Suzuki-Miyaura reactions can be complex and are influenced by several factors, including the nature of the substrates, catalyst, ligand, base, and solvent. For the synthesis of this compound, the electronic and steric properties of the methoxynaphthalene and benzoic acid moieties will play a significant role.
Kinetic studies on similar biaryl syntheses have shown that the oxidative addition step is often the rate-determining step. nih.gov The choice of base is also critical, as it is involved in the activation of the boronic acid for transmetalation. organic-chemistry.orgnih.gov The reaction temperature will also affect the reaction rate, with higher temperatures generally leading to faster reactions, although this can also lead to increased side reactions and catalyst decomposition.
The thermodynamics of the reaction are generally favorable, with the formation of the stable biaryl C-C bond being the driving force. However, side reactions such as protodeboronation (the cleavage of the C-B bond by a proton source) can compete with the desired cross-coupling, particularly with electron-rich or sterically hindered boronic acids. nih.govacs.org
The following table illustrates the key steps in the Suzuki-Miyaura coupling and factors influencing their rates:
| Reaction Step | Description | Key Influencing Factors |
| Oxidative Addition | Pd(0) inserts into the aryl-halide bond. | Nature of the halide (I > Br > Cl), electron-withdrawing groups on the aryl halide, ligand sterics and electronics. |
| Transmetalation | Transfer of the aryl group from boron to palladium. | Strength and concentration of the base, nature of the boronic acid/ester, solvent polarity. |
| Reductive Elimination | Formation of the C-C bond and regeneration of Pd(0). | Ligand bite angle and electronics, steric hindrance between the coupling partners. |
Catalyst deactivation is a significant challenge in cross-coupling reactions, leading to reduced efficiency and the need for higher catalyst loadings. Deactivation can occur through several pathways, including the formation of inactive palladium black, ligand degradation, or the coordination of substrates or products to the catalyst, inhibiting its activity. nih.gov
In the context of synthesizing this compound, the methoxy (B1213986) group on the naphthalene ring and the carboxylic acid group on the benzoic acid moiety could potentially coordinate to the palladium center and act as catalyst poisons. The use of appropriate ligands is crucial to stabilize the catalyst and prevent deactivation. For instance, bulky, electron-rich phosphine ligands can promote the desired catalytic cycle while minimizing side reactions.
Strategies for catalyst regeneration are an active area of research. In some cases, the addition of a reducing agent can regenerate the active Pd(0) species from oxidized forms. The use of supported catalysts, where the palladium is immobilized on a solid support, can facilitate catalyst recovery and reuse, which is both economically and environmentally beneficial.
In-Depth Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Research
A thorough investigation of scientific literature and chemical databases reveals a significant lack of publicly available research on the specific chemical compound this compound. Despite extensive searches for advanced spectroscopic and crystallographic data, no specific experimental results for this compound could be located. Consequently, the detailed structural elucidation as outlined in the user's request cannot be fulfilled with scientifically accurate and verifiable information.
The requested analysis, encompassing advanced Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction, requires specific experimental data that has not been published in accessible scientific journals or deposited in chemical data repositories.
While general principles of these analytical techniques are well-established for a wide range of organic molecules, their application and the resulting data are unique to the specific compound under investigation. For instance:
NMR Spectroscopy: Multi-dimensional NMR techniques such as COSY, HMQC, HMBC, and NOESY provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. Solid-state NMR is crucial for studying the structure of crystalline forms (polymorphs), and dynamic NMR can reveal information about conformational changes, such as rotational barriers. However, no such studies have been reported for this compound.
High-Resolution Mass Spectrometry (HRMS): This technique is essential for determining the precise elemental composition of a compound by measuring its mass with very high accuracy. Without experimental data, the exact mass and, therefore, the elemental formula cannot be definitively confirmed through this method for the specified compound.
X-ray Diffraction: The analysis of single crystals using X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and how the molecules are arranged in a crystal lattice (packing motifs and intermolecular interactions). No crystallographic information for this compound is available in the Cambridge Structural Database (CSD) or other similar resources.
High Resolution Spectroscopic and Crystallographic Elucidation of 4 2 Methoxynaphthalen 1 Yl Benzoic Acid Structure
X-ray Diffraction Analysis of 4-(2-Methoxynaphthalen-1-YL)benzoic acid Single Crystals
Polymorphism and Pseudopolymorphism of this compound
A thorough search of crystallographic databases and chemical literature did not yield any specific studies detailing the polymorphic or pseudopolymorphic forms of this compound. Information regarding different crystalline arrangements, the influence of solvents on crystal packing (pseudopolymorphism), and the thermodynamic relationships between any potential polymorphs is not currently available.
Co-crystallization Strategies with this compound
There is no specific information available in the scientific literature regarding co-crystallization studies involving this compound. Research on the formation of co-crystals with other active pharmaceutical ingredients or co-formers, including any resulting changes in physicochemical properties, has not been reported.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Detailed FT-IR and Raman spectroscopic data for this compound, including tables of vibrational frequencies and their assignments to specific functional groups and vibrational modes, are not available in published literature. Consequently, an in-depth analysis of its molecular conformation based on vibrational spectroscopy cannot be provided.
Computational and Theoretical Studies of 4 2 Methoxynaphthalen 1 Yl Benzoic Acid
Quantum Chemical Calculations of 4-(2-Methoxynaphthalen-1-YL)benzoic acid
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. For a molecule like this compound, these methods can provide invaluable information about its geometry, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. aps.org It is a widely used approach due to its favorable balance between accuracy and computational cost. aps.org
In the context of this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be utilized to determine the optimized molecular geometry. vjst.vn This process identifies the most stable arrangement of atoms in the molecule by minimizing its energy.
From this optimized geometry, a wealth of information about the molecule's electronic properties can be extracted. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. vjst.vn A smaller gap generally implies higher reactivity.
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. vjst.vn This map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other chemical species. vjst.vn
Illustrative Data Table for DFT Calculations:
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Molecular polarity |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate results, though often at a greater computational expense than DFT. niscpr.res.in
For this compound, ab initio calculations would be employed to obtain a very precise determination of its geometric and electronic properties. These methods are particularly useful for benchmarking the results obtained from more computationally efficient methods like DFT. High-accuracy calculations can provide definitive values for bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure.
Conformational Analysis and Rotational Isomers of this compound
The presence of single bonds in this compound allows for rotation of different parts of the molecule relative to each other, leading to the existence of various conformers or rotational isomers. Conformational analysis is the study of the energies of these different spatial arrangements and the barriers to their interconversion. rsc.org
Computational methods can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles, such as the one between the naphthalene (B1677914) and benzoic acid rings. uky.edu This analysis would identify the most stable conformers (those at energy minima) and the transition states that connect them. The results would reveal the preferred three-dimensional shape of the molecule and the flexibility of its structure. rsc.org Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and physical properties.
Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. nih.gov For this compound, theoretical calculations would provide a set of chemical shifts for each proton and carbon atom in the molecule. epstem.net Comparing these predicted shifts with experimental NMR spectra is a powerful tool for structural elucidation and assignment of spectroscopic signals. nih.gov
IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption peaks in an infrared (IR) spectrum. DFT calculations can compute these vibrational modes and their corresponding intensities. nih.gov For the target molecule, this would allow for the assignment of characteristic vibrational bands, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the various C-H and C-C vibrations of the aromatic rings. Theoretical spectra are often scaled to better match experimental results. nih.gov
Illustrative Data Table for Predicted Spectroscopic Data:
| Spectroscopic Data | Predicted Value | Experimental Correlation |
| 1H NMR (Carboxylic Acid H) | δ 12.5 ppm | Characteristic downfield shift |
| 13C NMR (Carbonyl C) | δ 170 ppm | Typical for carboxylic acids |
| IR (C=O stretch) | ν 1720 cm⁻¹ | Strong absorption band |
| IR (O-H stretch) | ν 3300-2500 cm⁻¹ | Broad absorption band |
Note: The values in this table are hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Dynamic Behavior of this compound
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with their environment.
Solvent Effects on Conformation and Tautomerism (if applicable)
The conformation and properties of a molecule can be significantly influenced by its surrounding solvent. MD simulations can model this compound in a box of explicit solvent molecules (e.g., water, DMSO) to study these interactions.
By simulating the system over time, MD can reveal how the solvent affects the conformational preferences of the molecule. For instance, polar solvents might stabilize certain conformers through hydrogen bonding or dipole-dipole interactions. Such simulations can provide a dynamic picture of how the molecule explores its conformational space in a solution environment. rsc.org
While tautomerism is less common for this specific structure, if applicable to a related molecule, MD simulations could also be used to investigate the equilibrium between different tautomeric forms in various solvents.
Intermolecular Interaction Dynamics
The intermolecular interactions of this compound are expected to be governed by a combination of forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, specifically London dispersion forces and π-π stacking. The benzoic acid moiety provides a site for strong hydrogen bonding through its carboxylic acid group, which can lead to the formation of dimers. The naphthalene and benzene rings, being aromatic systems, are capable of engaging in π-π stacking interactions.
Computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations would be employed to model these interactions. These studies would calculate the binding energies of different dimeric and aggregated forms to predict the most stable supramolecular structures. Analysis of the electron density distribution, through methods like Quantum Theory of Atoms in Molecules (QTAIM), could further characterize the nature and strength of these non-covalent interactions.
Structure-Property Relationship Predictions for this compound (excluding biological)
Predicting the physicochemical properties of this compound from its structure is a key application of computational chemistry. DFT calculations can be used to determine a range of electronic and spectroscopic properties. For instance, the calculation of frontier molecular orbitals (HOMO and LUMO) would provide insights into its electronic excitability and reactivity. The energy gap between the HOMO and LUMO is a crucial parameter for predicting the compound's stability and its UV-Vis absorption spectrum.
Furthermore, computational models can predict properties such as solubility, melting point, and thermal stability. These predictions are often based on quantitative structure-property relationship (QSPR) models, which correlate calculated molecular descriptors with experimentally determined properties of similar compounds.
Table 1: Predicted Physicochemical Properties of Benzoic Acid Derivatives (Illustrative)
| Property | Predicted Value | Computational Method |
| Solubility in water | Low | Based on hydrophobic naphthalene and benzene rings |
| Hydrogen Bonding Capacity | High | Presence of carboxylic acid group |
| π-π Stacking Propensity | High | Presence of two aromatic ring systems |
Retrosynthesis and Reaction Pathway Modeling via Computational Chemistry
Computational chemistry offers powerful tools for devising synthetic routes and understanding reaction mechanisms. For this compound, a retrosynthetic analysis would likely disconnect the molecule at the bond between the naphthalene and benzoic acid moieties. This suggests a cross-coupling reaction, such as a Suzuki or Negishi coupling, as a plausible synthetic strategy.
Computational modeling can be used to evaluate the feasibility of different reaction pathways. By calculating the activation energies and reaction enthalpies for each step, chemists can identify the most energetically favorable route. Transition state theory, combined with DFT calculations, allows for the detailed study of the reaction mechanism, including the identification of key intermediates and transition states. This computational insight can guide the optimization of reaction conditions, such as catalyst choice, solvent, and temperature, to improve yield and selectivity.
Supramolecular Chemistry and Self Assembly of 4 2 Methoxynaphthalen 1 Yl Benzoic Acid
Hydrogen Bonding Networks Involving the Carboxylic Acid Moiety of 4-(2-Methoxynaphthalen-1-YL)benzoic acid
The carboxylic acid group is a powerful and highly directional hydrogen bond donor and acceptor, making it a key player in the supramolecular assembly of this compound. In the solid state, benzoic acids commonly form centrosymmetric dimers through robust O-H···O hydrogen bonds between their carboxylic acid moieties. This is a highly prevalent and stable motif in crystal engineering. For instance, in the crystal structure of the related compound 4-(1-Naphthyl)benzoic acid, molecules are linked to form these characteristic centrosymmetric dimers.
Aromatic Stacking Interactions in this compound Systems
The interplay between hydrogen bonding and aromatic stacking is a key determinant of the crystal packing. While hydrogen bonds often dictate the primary assembly into dimers or chains, π-π stacking interactions organize these primary structures into higher-order, three-dimensional arrangements. The methoxy (B1213986) group on the naphthalene (B1677914) ring can influence the electronic nature of the aromatic system, which in turn can modulate the strength and nature of the stacking interactions. The relative orientation of the naphthalene and phenyl rings, which is not coplanar, will also dictate the possible stacking motifs within the crystal lattice.
Design of Co-crystals and Salts Utilizing this compound
The formation of co-crystals and salts is a well-established strategy for modifying the physicochemical properties of a molecule without altering its covalent structure. The carboxylic acid group of this compound is an ideal handle for forming such multi-component crystalline solids.
Crystal Engineering Principles Applied to this compound
Crystal engineering relies on the understanding and application of intermolecular interactions to design new crystalline materials with desired properties. The design of co-crystals involving this compound would involve selecting co-formers with complementary hydrogen bonding functionalities, such as pyridines, amides, or other carboxylic acids. The goal is to form robust and predictable supramolecular synthons, which are reliable patterns of intermolecular interactions.
The formation of a salt versus a co-crystal is generally governed by the difference in the pKa values of the interacting components. A large ΔpKa (typically > 3) between the carboxylic acid and a basic co-former is likely to result in proton transfer and salt formation. Conversely, a smaller ΔpKa is more likely to lead to a co-crystal held together by neutral hydrogen bonds.
| Co-former Type | Potential Hydrogen Bond Motif | Expected Outcome |
| Pyridine | O-H···N | Co-crystal or Salt (ΔpKa dependent) |
| Amide | O-H···O=C | Co-crystal |
| Carboxylic Acid | O-H···O=C | Co-crystal |
Role of Solvent in Supramolecular Assembly
The choice of solvent is a critical parameter in the crystallization process, significantly influencing the nucleation and growth of specific crystalline forms. Solvents can affect the solubility of the components, the stability of different supramolecular assemblies in solution, and can even be incorporated into the crystal structure to form solvates.
In the context of this compound, different solvents can promote different hydrogen bonding or stacking arrangements, potentially leading to the isolation of different polymorphs or co-crystals. The polarity, hydrogen bonding capability, and size of the solvent molecules all play a role in directing the self-assembly process. For instance, a polar protic solvent might compete for hydrogen bonding sites, while a non-polar aromatic solvent could interact favorably with the naphthalene and phenyl rings.
Formation of Metal-Organic Framework (MOF) Ligands from this compound
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands. The carboxylic acid functionality of this compound makes it a suitable candidate for use as an organic linker in the synthesis of MOFs. Upon deprotonation, the carboxylate group can coordinate to metal centers in various modes (e.g., monodentate, bidentate chelating, or bridging), leading to the formation of extended one-, two-, or three-dimensional networks.
The rigid and bulky nature of the naphthalene and phenyl groups in the ligand would influence the topology and pore characteristics of the resulting MOF. The size and shape of the pores are dictated by the length and geometry of the organic linker. The methoxy group could also provide additional functionality within the pores of the MOF. The synthesis of such MOFs would typically be carried out under solvothermal conditions, where the metal salt and the organic ligand are heated in a high-boiling point solvent.
Self-Assembly in Solution and at Interfaces (excluding biological membranes)
The principles of supramolecular chemistry also govern the behavior of this compound in solution and at interfaces. In solution, depending on the solvent and concentration, this molecule can exist as monomers or form discrete, self-assembled aggregates through hydrogen bonding and aromatic stacking.
The balance of these non-covalent forces can lead to the formation of various solution-phase structures. For example, in non-polar solvents, the formation of hydrogen-bonded dimers is likely to be favored. At higher concentrations, these dimers could further associate through π-π stacking of the aromatic rings. The study of these solution-phase assemblies is crucial for understanding the initial stages of nucleation and crystal growth. The behavior at solid-liquid or liquid-air interfaces is also of interest, as ordered monolayers or thin films could potentially be formed through controlled deposition and self-assembly.
Derivatization and Structural Modification Strategies for 4 2 Methoxynaphthalen 1 Yl Benzoic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is the most readily functionalized group in the molecule. Its conversion to esters and amides is fundamental for various applications, from modulating biological activity to creating new materials.
Esterification of the carboxylic acid group is a common strategy to enhance solubility in organic solvents and to protect the acid functionality during subsequent reactions on the aromatic rings. Standard acid-catalyzed esterification (Fischer esterification) with various alcohols in the presence of a strong acid catalyst (e.g., H₂SO₄) is a viable method. More modern and milder approaches utilize solid acid catalysts, such as modified Montmorillonite K10 clay, which can facilitate high yields of esters under solvent-free conditions. ijstr.org Benzoic acids, including those with both electron-donating and withdrawing groups, have been shown to undergo smooth esterification with alcohols like methanol (B129727) and benzyl (B1604629) alcohol using these protocols. ijstr.org
The choice of alcohol allows for precise control over the resulting ester's properties. For instance, esterification with short-chain alcohols (e.g., methanol, ethanol) can increase volatility, while using longer-chain or poly(ethylene glycol) (PEG) derived alcohols can significantly improve solubility in different media.
Table 1: Representative Esterification Conditions for Aromatic Carboxylic Acids This table is based on general methods applicable to the target compound.
| Method | Reagents & Conditions | Typical Yield | Reference |
| Fischer Esterification | Alcohol (e.g., Methanol), cat. H₂SO₄, Reflux | Moderate to High | General Knowledge |
| Solid Acid Catalysis | Alcohol, Montmorillonite K10, Reflux, Solvent-free | High | ijstr.org |
| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (B1669883) (DCC), DMAP, CH₂Cl₂ | High | scirp.org |
Amide Conjugates for Probing Intermolecular Interactions
The synthesis of amide derivatives from 4-(2-Methoxynaphthalen-1-YL)benzoic acid provides a robust method for creating molecules capable of forming strong hydrogen bonds, which are crucial for probing intermolecular interactions in supramolecular chemistry and materials science. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to react the carboxylic acid with a wide range of primary and secondary amines under mild conditions.
This approach has been successfully used to attach chromophoric benzoic acid systems to the hydroxyl groups of biopolymers like lignin, demonstrating the feasibility of forming complex conjugates. scirp.org By forming amide bonds with amino-functionalized surfaces, nanoparticles, or other macromolecules, the naphthalene (B1677914) moiety can be introduced as a fluorescent probe or a rigid structural unit. The reaction of a substituted benzoic acid with ethylenediamine, for example, proceeds smoothly to form the desired amide product. mdpi.com
Electrophilic Aromatic Substitution on Naphthalene and Phenyl Rings (if viable)
The viability and regioselectivity of electrophilic aromatic substitution are governed by the electronic properties of the substituents on the two aromatic rings.
Naphthalene Ring: The naphthalene core is activated towards electrophilic attack by the electron-donating methoxy (B1213986) (-OCH₃) group. In substituted naphthalenes, electrophilic substitution is generally more facile than in benzene. libretexts.org The methoxy group at the C2 position directs incoming electrophiles primarily to the C1 and C3 positions (ortho) and, to a lesser extent, other activated positions. However, since the C1 position is already substituted, the most likely position for a subsequent electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation) would be the C3 position. The C6 position, which is "para" to the methoxy group, is also a potential site for substitution, a pattern observed in the Friedel-Crafts acylation of 2-methoxynaphthalene. stackexchange.comechemi.comchromforum.org The stability of the carbocation intermediate, which is maximized when one of the rings can remain fully aromatic, strongly favors substitution at the alpha-positions (like C1) over the beta-positions. libretexts.org
Phenyl Ring: The phenyl ring is directly attached to the carboxylic acid group (-COOH), which is a meta-directing deactivator. libretexts.org This deactivation makes the phenyl ring significantly less reactive towards electrophiles compared to the activated naphthalene ring. Therefore, electrophilic aromatic substitution is expected to occur selectively on the naphthalene ring under controlled conditions.
Palladium-Catalyzed Functionalization of Aromatic Rings (e.g., direct arylation)
Modern synthetic chemistry offers powerful tools for C-H functionalization, bypassing the limitations of classical electrophilic substitution. Palladium-catalyzed cross-coupling reactions are particularly well-suited for modifying the aromatic frameworks of molecules like this compound.
Strategies such as direct C-H arylation could be employed to forge new carbon-carbon bonds at specific positions on either the naphthalene or phenyl ring, often guided by a directing group. researchgate.net While the carboxylic acid can act as a directing group, the inherent reactivity of the naphthalene ring may also control the site of functionalization. Palladium on carbon (Pd/C) has been shown to be an effective catalyst for the direct C-H arylation of naphthalene with aryliodonium salts, demonstrating a novel application beyond its traditional use in hydrogenation. rsc.org
Furthermore, palladium catalysis enables the dearomative difunctionalization of naphthalenes, a process that can introduce two new functional groups across the ring system and create complex, three-dimensional structures from the flat aromatic precursor. rsc.orgnih.gov These advanced methods provide access to a wide range of derivatives that would be difficult to synthesize using traditional approaches.
Synthesis of Polymeric and Oligomeric Structures Incorporating this compound Moieties
The bifunctional nature of this compound (if modified to contain a second reactive group, such as a hydroxyl) makes it an attractive monomer for step-growth polymerization. Its rigid, aromatic structure is characteristic of monomers used in the synthesis of high-performance polymers and liquid crystal polymers (LCPs).
For example, the commercial LCP known as Vectra is synthesized through the acidolysis of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid. researchgate.net By analogy, a hydroxy derivative of this compound could be copolymerized with other hydroxy- or carboxy-functionalized aromatic monomers to produce novel polyesters or polyamides. These polymers would be expected to exhibit high thermal stability and potentially liquid crystalline properties due to the rigid naphthalene and phenyl units in the polymer backbone.
Another strategy involves converting the benzoic acid to a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting monomer could then be incorporated into polymers via chain-growth mechanisms like reversible addition-fragmentation chain-transfer (RAFT) polymerization, which has been used to create block copolymers from 4-vinylbenzoic acid. researchgate.net Coordination polymers can also be formed through the reaction of benzoic acid anions with metal centers, creating extended network structures. rsc.org
Isomeric Variations and Analogues of this compound
The structural diversity of this compound class can be expanded through isomeric variations and the synthesis of analogues. Isomers involve altering the substitution pattern on the naphthalene or phenyl rings, while analogues may incorporate different linker units or functional groups.
An important structural isomer is 4-(6-Methoxynaphthalen-2-yl)benzoic acid , where the benzoic acid group is attached to the C2 position of a 6-methoxynaphthalene core. pharmaffiliates.com In this isomer, both substituents are at the beta-positions of the naphthalene ring, which would significantly alter the molecule's shape and electronic properties compared to the parent compound where substitution is at the alpha-position.
Other potential isomers could involve moving the methoxy group to other positions on the naphthalene ring (e.g., C4, C5) or changing the attachment point of the naphthalene moiety on the benzoic acid ring (e.g., to the 2- or 3-position). Analogues could be designed by replacing the direct C-C bond between the rings with other linking groups, such as an ether (-O-), ketone (-CO-), or an azo group (-N=N-), as seen in 4-[(E)-2-(3-hydroxynaphthalen-2-yl)diazen-1-yl] benzoic acid. scirp.org These modifications would have a profound impact on the molecule's conformation, conjugation, and potential applications.
Table 2: Comparison of this compound and a Key Isomer
| Feature | This compound | 4-(6-Methoxynaphthalen-2-yl)benzoic acid |
| Naphthalene Substitution | Benzoic acid at C1 (alpha), Methoxy at C2 (beta) | Benzoic acid at C2 (beta), Methoxy at C6 (beta) |
| CAS Number | 473264-23-2 | 107430-57-9 |
| Molecular Shape | Twisted conformation due to steric hindrance at C1 | More linear, co-planar conformation possible |
| Potential Reactivity | C1 substitution influences steric access to adjacent sites | Different regioselectivity in further substitutions |
Potential Applications of 4 2 Methoxynaphthalen 1 Yl Benzoic Acid in Materials Science and Catalysis Non Biological Focus
Utilization of 4-(2-Methoxynaphthalen-1-YL)benzoic acid as a Ligand in Coordination Chemistry
The carboxylic acid group of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The deprotonated carboxylate can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions. This versatility allows for the construction of a wide array of coordination polymers and metal-organic frameworks (MOFs).
The naphthalene (B1677914) backbone of the ligand can introduce rigidity and extended aromaticity into the resulting coordination complexes. This can lead to materials with interesting photophysical properties, porosity, and thermal stability. The methoxy (B1213986) group can further influence the electronic properties of the ligand and its coordination behavior.
Metal complexes formed with naphthalene-based carboxylic acid ligands have been shown to exhibit diverse structural features and properties. For instance, complexes of transition metals with naphthalene-derived ligands can form mononuclear, dinuclear, or polynuclear structures, depending on the coordination mode of the carboxylate and the nature of the metal ion.
Table 1: Coordination Modes of Carboxylate Ligands in Metal Complexes
| Coordination Mode | Description | Potential Structural Outcome |
| Monodentate | The carboxylate group binds to a single metal ion through one of its oxygen atoms. | Discrete metal complexes or termination of a polymer chain. |
| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring. | Stable mononuclear complexes. |
| Bidentate Bridging | Each oxygen atom of the carboxylate group binds to a different metal ion, bridging them. | Formation of 1D, 2D, or 3D coordination polymers. |
Integration into Functional Organic Materials
The combination of a fluorescent naphthalene core and a synthetically versatile benzoic acid handle makes this compound a valuable building block for a variety of functional organic materials.
Design of Luminescent Materials Based on this compound Derivatives
Naphthalene and its derivatives are well-known for their fluorescent properties, exhibiting high quantum yields and photostability. The incorporation of a methoxy group can further modulate the emission wavelength and intensity. By chemically modifying the carboxylic acid group to form esters, amides, or other derivatives, it is possible to tune the solid-state packing and intermolecular interactions, which in turn affects the luminescent properties of the resulting materials.
The formation of metal complexes, as discussed in the previous section, can also lead to luminescent materials. In such cases, the emission can originate from the ligand (ligand-centered fluorescence), the metal ion, or from a charge-transfer state between the ligand and the metal. The rigid framework of a MOF can minimize non-radiative decay pathways, enhancing the luminescence quantum yield.
Table 2: Photophysical Properties of Selected Naphthalene Derivatives
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |
| Naphthalene | 275 | 321 | 0.23 |
| 2-Methoxynaphthalene | ~290 | ~340 | Not Reported |
| 1-Naphthoic acid | 290 | 345 | 0.12 |
Note: Data for this compound is not available; the table presents data for related compounds to illustrate general trends.
Use in Organic Semiconductors (Excluding Device Performance Characterization)
The extended π-conjugated system of the naphthalene ring is a key feature for charge transport in organic semiconductors. The planar structure of the naphthalene core can facilitate π-π stacking in the solid state, which is crucial for efficient charge carrier mobility. The benzoic acid group can be used to modify the solubility and processing characteristics of the material, as well as to influence the molecular packing through hydrogen bonding interactions.
While naphthalene itself has been studied as a model organic semiconductor, derivatives with tailored electronic properties are of great interest. The methoxy group, being an electron-donating group, can modulate the HOMO and LUMO energy levels of the molecule, which is important for its potential use as a p-type or n-type semiconductor.
Table 3: Charge Carrier Mobility of Naphthalene-Based Organic Semiconductors
| Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
| Naphthalene (single crystal) | ~1.0 | ~0.4 |
| Naphthalene diimide derivatives | - | up to 6.0 |
Note: The table shows representative data for naphthalene and a class of its derivatives to provide context for the potential performance of materials based on this compound.
Photoactive Components (Excluding Photophysical Properties Details)
The naphthalene moiety in this compound can act as a chromophore, absorbing light in the UV region. This photo-responsiveness can be harnessed in the design of photoactive materials. For instance, the carboxylic acid group can be used to anchor the molecule onto a substrate or incorporate it into a polymer backbone.
Upon absorption of light, the molecule is promoted to an excited state, which can then undergo various processes such as energy transfer or electron transfer. These processes are the basis for applications such as photosensitizers or components in light-harvesting systems. The specific photochemical behavior would depend on the molecular environment and the presence of other interacting species.
Role of this compound in Heterogeneous and Homogeneous Catalysis
The presence of a carboxylic acid group suggests that this compound could function as a catalyst, particularly in acid-catalyzed reactions.
Acidic Catalysis by the Carboxylic Acid Group
The carboxylic acid functionality can act as a Brønsted acid catalyst in a variety of organic transformations, such as esterification, transesterification, and hydrolysis reactions. In a homogeneous setting, the molecule would be dissolved in the reaction medium.
For heterogeneous catalysis, the molecule could be anchored to a solid support, such as silica (B1680970) or a polymer resin, via its naphthalene or benzoic acid moiety. This would allow for easy separation and recycling of the catalyst. The bulky naphthalene group might also influence the selectivity of the catalytic reaction by creating a specific steric environment around the acidic site.
Table 4: Catalytic Activity of Aromatic Carboxylic Acids in Esterification
| Catalyst | Reaction | Conversion (%) |
| Benzoic Acid | Esterification of acetic acid with ethanol | ~70 |
| p-Toluic Acid | Esterification of acetic acid with ethanol | ~75 |
Note: This table provides a general comparison of the catalytic activity of simple aromatic carboxylic acids in a representative reaction. The activity of this compound would be influenced by its specific electronic and steric properties.
Ligand Design for Metal-Catalyzed Reactions
The unique structural features of this compound, which combine a bulky, electron-rich methoxynaphthalene group with a coordinating carboxylic acid function, suggest its potential as a ligand in metal-catalyzed reactions. The carboxylic acid moiety can readily coordinate to a variety of metal centers, while the naphthalene fragment could influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.
In theory, metal complexes of this ligand could find applications in various transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira couplings), which are fundamental in the synthesis of complex organic molecules for materials science. The methoxy group on the naphthalene ring could further modulate the electronic environment of the metal center, potentially enhancing catalytic efficiency.
However, a detailed search of research databases and chemical literature did not yield specific examples of the synthesis, characterization, or catalytic application of metal complexes derived from this compound. While studies on other benzoic acid and naphthalene-based ligands are prevalent, the specific combination present in this molecule remains unexplored in the context of metal-catalyzed reactions.
Development of Sensors (Excluding Biomedical Sensors)
The fluorescent properties inherent in the naphthalene core of this compound make it a candidate for the development of chemical sensors. The emission spectrum of the naphthalene unit can be sensitive to its local environment, including the presence of metal ions, anions, or neutral small molecules. Coordination of an analyte to a metal complex of this ligand, or direct interaction with the ligand itself, could lead to a detectable change in its fluorescence (e.g., quenching or enhancement), forming the basis of a sensing mechanism.
Potential non-biomedical sensing applications could include the detection of environmental pollutants, such as heavy metal ions or organic contaminants. The design of such sensors would involve integrating the ligand into a larger system, for instance, by forming a metal-organic framework (MOF) or by functionalizing a solid support.
Nevertheless, as with its catalytic applications, there is a lack of published research detailing the use of this compound in the development of non-biomedical sensors. The potential remains theoretical and awaits experimental validation.
Concluding Remarks and Future Research Directions on 4 2 Methoxynaphthalen 1 Yl Benzoic Acid
Summary of Key Research Findings and Methodological Advances
Currently, there is a notable absence of dedicated research articles detailing the synthesis, characterization, and application of 4-(2-Methoxynaphthalen-1-yl)benzoic acid. Its existence is confirmed primarily through its listing in chemical supplier catalogs. While specific methodological advances for this compound have not been documented, general synthetic routes for structurally related naphthalene-substituted benzoic acids can be inferred from the broader chemical literature. These methods typically involve cross-coupling reactions, such as the Suzuki or Negishi coupling, between a suitably functionalized naphthalene (B1677914) derivative and a benzoic acid derivative.
Table 1: Potential Synthetic Precursors
| Naphthalene Precursor | Benzoic Acid Precursor | Coupling Type |
|---|---|---|
| 1-Bromo-2-methoxynaphthalene (B48351) | 4-Boronobenzoic acid | Suzuki Coupling |
| 1-Iodo-2-methoxynaphthalene | 4-(Trimethylstannyl)benzoic acid | Stille Coupling |
This table presents hypothetical synthetic routes based on established chemical reactions for similar compounds.
The lack of published data means that fundamental characterization, such as detailed spectroscopic data (NMR, IR, Mass Spectrometry), crystallographic analysis, and physicochemical properties, remains to be systematically determined and reported.
Emerging Research Avenues and Untapped Potential of this compound
The untapped potential of this compound lies in several areas, extrapolated from the known applications of its constituent chemical motifs.
Medicinal Chemistry: Naphthalene and benzoic acid derivatives are scaffolds of significant interest in drug discovery. For instance, some benzoic acid derivatives have been investigated for their anti-inflammatory and antimicrobial properties. The naphthalene moiety is present in various approved drugs and is known to interact with biological targets. The combination of these two groups in this compound suggests it could be a valuable starting point for the development of new therapeutic agents.
Materials Science: The rigid, planar structure of the naphthalene ring system suggests that this compound could be a precursor for novel organic materials. Research into related naphthalenyl benzoate (B1203000) materials has revealed their potential as liquid crystals. The specific substitution pattern of this compound may impart unique optical or electronic properties, making it a candidate for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in advanced polymers.
Interdisciplinary Research Opportunities involving this compound
The exploration of this compound is ripe for interdisciplinary collaboration:
Chemistry and Pharmacology: Synthetic organic chemists could focus on developing efficient and scalable syntheses of the compound and its derivatives. These compounds could then be screened by pharmacologists and biochemists for various biological activities, such as anticancer, antiviral, or anti-inflammatory effects.
Chemistry and Materials Science: Collaboration between chemists and materials scientists could lead to the investigation of this compound's photophysical properties. Its potential as a building block for liquid crystals, polymers, or metal-organic frameworks (MOFs) could be explored, with potential applications in electronics and photonics.
Computational and Experimental Chemistry: Computational chemists could perform theoretical studies to predict the compound's properties, such as its conformation, electronic structure, and potential for intermolecular interactions. These predictions could guide experimental work, saving time and resources.
Challenges and Limitations in Current Research on this compound
The primary challenge in the study of this compound is the foundational lack of published research. This presents several limitations:
Absence of Precedent: Researchers have no prior studies to build upon, meaning that even basic synthetic and characterization work must be established from the ground up.
Lack of Commercial Data: Beyond its availability, there is a dearth of commercially available data on its properties, purity, and stability, which can hinder the initiation of new research projects.
Uncertainty of Properties: Without foundational research, its potential toxicity, biological activity, and material properties remain unknown, which can be a deterrent for its inclusion in broader screening or development programs.
Q & A
Q. What are the primary synthetic routes for 4-(2-methoxynaphthalen-1-yl)benzoic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling reactions between substituted naphthalene and benzoic acid derivatives. For example, Suzuki-Miyaura cross-coupling (using palladium catalysts) or Ullmann-type reactions can link the methoxynaphthalene moiety to the benzoic acid core . Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or CuI for coupling efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres.
- Purification : Column chromatography or recrystallization to isolate the product from byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-3 visualizes molecular geometry and intermolecular interactions .
Q. What are the common chemical modifications of this compound for derivative synthesis?
Functionalization often targets the carboxylic acid group or methoxy substituent:
- Esterification : Reaction with alcohols to form esters for improved solubility.
- Amidation : Coupling with amines to generate amide derivatives for biological screening.
- Demethylation : Using BBr₃ to convert methoxy groups to hydroxyls for further reactivity .
Advanced Research Questions
Q. How can computational modeling predict the biological activity or material properties of this compound?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential or photostability.
- Molecular docking : Screens for binding affinity with enzymes (e.g., tyrosinase) or receptors using software like AutoDock .
- MD simulations : Evaluates stability in biological membranes or polymer matrices .
Q. What challenges arise in resolving crystallographic data for this compound, particularly regarding twinning or disorder?
- Twinning : Common in aromatic systems; SHELXD or TWINLAWS in SHELX suite can deconvolute overlapping reflections .
- Disordered substituents : Methoxy or naphthalene groups may require constrained refinement (ISOR/DFIX commands) .
- High-resolution data : Synchrotron sources improve accuracy for weak reflections in large unit cells .
Q. How does this compound interact with biological targets, and what experimental assays validate these interactions?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates.
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) with immobilized proteins.
- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization via confocal microscopy .
Methodological Considerations
Contradictions and Limitations
- and emphasize SHELX/ORTEP for crystallography, but newer tools (e.g., OLEX2) may offer better GUI integration, though not cited here.
- While PubChem () provides structural data, synthetic details are sparse compared to specialized literature.
Citations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
